molecular formula C21H32ClN3O5 B2707668 (4-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate CAS No. 1421461-72-4

(4-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate

Cat. No. B2707668
CAS RN: 1421461-72-4
M. Wt: 441.95
InChI Key: YEHKOBRMUVWTHS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C21H32ClN3O5. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to the specified molecule have been explored for their antimicrobial properties. Patel et al. (2011) synthesized a series of compounds using 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid, leading to compounds with variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Spectroscopic and Molecular Investigation

Arasu et al. (2019) conducted a study on a molecule similar to the specified compound, investigating its characteristics through Density Functional Theory. This study provided insights into geometrical parameters and molecular orbital calculations, contributing to understanding the chemical reactivity and thermodynamic properties of such compounds (Arasu, Asirvatham, Priya, & Revathi, 2019).

Production of Chiral Intermediates for Pharmaceuticals

Ni et al. (2012) demonstrated the use of (4-Chlorophenyl)-(pyridin-2-yl)methanol, a compound similar to the one , as a chiral intermediate for the anti-allergic drug Betahistine. This research highlighted the biotransformation of related compounds, which is crucial for pharmaceutical applications (Ni, Zhou, & Sun, 2012).

Molecular Interaction Studies

Research by Shim et al. (2002) on a structurally related antagonist highlighted the importance of such compounds in studying molecular interactions with receptors. This research is vital for developing new pharmaceuticals and understanding receptor-ligand dynamics (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Crystal Structure Analysis

Revathi et al. (2015) examined the crystal structure of a compound containing elements similar to the specified molecule, providing valuable information about molecular conformations and intermolecular interactions. Such studies are crucial for designing drugs and understanding molecular stability (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

properties

IUPAC Name

(4-chlorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-3-5-18(20)6-4-17;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHKOBRMUVWTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate

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